molecular formula C24H18ClNO7S B407674 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B407674
M. Wt: 499.9g/mol
InChI Key: VSUVPGPXGQCBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran core, followed by the introduction of the sulfonyl and phenoxycarbonyl groups. The final step involves the methylation of the carboxylate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-bromophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C24H18ClNO7S

Molecular Weight

499.9g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18ClNO7S/c1-15-22(23(27)31-2)20-14-17(10-13-21(20)32-15)26(24(28)33-18-6-4-3-5-7-18)34(29,30)19-11-8-16(25)9-12-19/h3-14H,1-2H3

InChI Key

VSUVPGPXGQCBDM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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